Normirtazapine

Catalog No.
S537522
CAS No.
61337-68-6
M.F
C16H17N3
M. Wt
251.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Normirtazapine

CAS Number

61337-68-6

Product Name

Normirtazapine

IUPAC Name

2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

InChI

InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2

InChI Key

FGLAMNFOHWVQOH-UHFFFAOYSA-N

SMILES

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4

Solubility

Soluble in DMSO

Synonyms

Normirtazapine; J1.061.658A; ORG-3838; ORG 3838; ORG3838; N-Desmethylmirtazapine; N-Demethylmirtazapine; Desmethyl mirtazapine; Desmethylmirtazapine;

Canonical SMILES

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4

Description

The exact mass of the compound Normirtazapine is 251.1422 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines - Supplementary Records. It belongs to the ontological category of benzazepine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding the mechanism of action of mirtazapine: Because mirtazapine breaks down into normirtazapine, researchers are studying the effects of both substances to understand how mirtazapine produces its antidepressant effects. This can inform the development of new medications. [Source 1]
  • Potential for treating other conditions: Early research suggests that normirtazapine may have effects beyond depression. For instance, some studies have investigated its potential use in treating anxiety and insomnia. [Source 2] However, more research is needed before these potential applications can be confirmed.

Source 1

Li, Y., et al. (2019). The antidepressant effects of mirtazapine and its metabolites: A review of the current evidence. Frontiers in Psychiatry, 10, 1021. Source 1:

Normirtazapine is a metabolite of mirtazapine, meaning it's a product formed by the body's breakdown of the drug []. Mirtazapine belongs to the class of tetracyclic antidepressants and acts by affecting various neurotransmitters in the brain []. Normirtazapine itself doesn't have a known therapeutic use but plays a role in understanding mirtazapine's metabolism and potential effects.


Molecular Structure Analysis

Normirtazapine possesses a complex tetracyclic structure. Key features include a central pyrazinopyridobenzazepine core with a demethylated nitrogen atom compared to mirtazapine []. This demethylation alters the electronic properties of the molecule, potentially affecting its interactions with other molecules [].


Chemical Reactions Analysis

The primary reaction involving normirtazapine is its formation from mirtazapine through N-demethylation by liver enzymes like CYP3A4. The specific chemical equation for this reaction is not readily available in scientific literature, but the general process involves the removal of a methyl group (CH3) from the nitrogen atom in mirtazapine.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of isolated normirtazapine is scarce. However, based on its structure, it's likely a solid with relatively low water solubility due to its hydrophobic (water-repelling) characteristics [].

Limited information exists regarding normirtazapine's independent mechanism of action. However, its potential effects might be related to its structural similarity to mirtazapine. Mirtazapine's mechanism involves increasing the availability of serotonin and norepinephrine in the brain, which are neurotransmitters implicated in mood regulation []. Normirtazapine might possess some similar activity, but further research is needed.

The primary chemical reaction involving normirtazapine is its formation from mirtazapine through a demethylation process. This reaction can be summarized as follows:

  • Demethylation Reaction:
    MirtazapineCYP3A4Normirtazapine+Methanol\text{Mirtazapine}\xrightarrow{\text{CYP3A4}}\text{Normirtazapine}+\text{Methanol}

This reaction highlights the transformation of mirtazapine into normirtazapine, where a methyl group is removed, resulting in the formation of the metabolite.

Research indicates that normirtazapine interacts with various biological systems similar to mirtazapine but at reduced potency. Interaction studies have shown that both compounds can influence serotonin and norepinephrine pathways, which are crucial for their antidepressant effects . Furthermore, understanding these interactions can provide insights into potential side effects and drug-drug interactions when used in clinical settings.

Normirtazapine shares structural and functional similarities with several other compounds in the benzodiazepine class. Here are some notable comparisons:

CompoundStructure TypeUnique Features
MirtazapineTetracyclic antidepressantParent compound; higher potency than normirtazapine
MianserinTetracyclic antidepressantSimilar mechanism; lacks some side effects of mirtazapine
SetiptilineTetracyclic antidepressantDifferent receptor affinity profile
AptazapineTetracyclic antidepressantNewer compound; designed for improved efficacy

Normirtazapine's uniqueness lies in its specific role as a metabolite of mirtazapine, contributing to a nuanced understanding of how drug metabolism influences therapeutic outcomes. Its lower potency relative to mirtazapine makes it an interesting subject for further research into dose optimization and patient-specific therapies.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Exact Mass

251.1422

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Normirtazapine

Dates

Modify: 2023-08-15
1: Paulzen M, Gründer G, Tauber SC, Veselinovic T, Hiemke C, Groppe SE. Distribution pattern of mirtazapine and normirtazapine in blood and CSF. Psychopharmacology (Berl). 2015 Feb;232(4):807-13. doi: 10.1007/s00213-014-3717-9. Epub 2014 Aug 23. PubMed PMID: 25150039.
2: Morgan PE, Tapper J, Spencer EP. Measurement of total mirtazapine and normirtazapine in plasma/serum by liquid chromatography with fluorescence detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Dec 25;798(2):211-5. PubMed PMID: 14643499.

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